

Solubility of 4-methoxy-2-methyl-N-phenylaniline in organic solvents

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Compound of Interest

Compound Name: 4-methoxy-2-methyl-N-phenylaniline

Cat. No.: B1584671

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An In-Depth Technical Guide Solubility of **4-methoxy-2-methyl-N-phenylaniline** in Organic Solvents: A Physicochemical and Methodological Analysis

Executive Summary

The solubility of an active molecule is a critical physicochemical parameter that dictates its behavior in various applications, from reaction kinetics and purification in chemical synthesis to formulation and bioavailability in drug development. This guide provides a comprehensive technical overview of the solubility characteristics of **4-methoxy-2-methyl-N-phenylaniline**. We delve into the foundational thermodynamic principles governing solubility, present a robust experimental protocol for its determination using the gold-standard shake-flask method, and detail analytical quantification via UV-Vis spectroscopy. Due to the limited availability of published empirical data for this specific compound, this whitepaper emphasizes a predictive approach grounded in theoretical models like Hansen Solubility Parameters (HSP) and provides researchers with the practical framework necessary to generate reliable solubility data in-house.

Introduction: The Significance of Solubility

4-methoxy-2-methyl-N-phenylaniline (CAS No. 41317-15-1) is a substituted diphenylamine derivative. Compounds of this class serve as important intermediates in the synthesis of dyes, pharmaceuticals, and polymers.^[1] Understanding and quantifying the solubility of this molecule in various organic solvents is paramount for process optimization. For instance, in synthetic

chemistry, solvent selection impacts reaction rates, yield, and impurity profiles. In crystallization processes, knowledge of solubility curves is essential for maximizing recovery and achieving the desired crystal morphology. For drug development professionals, solubility in different media can provide early insights into a compound's potential for formulation and absorption.

This guide moves beyond a simple listing of data, providing the scientific rationale behind solubility phenomena and the practical steps to measure it accurately.

Physicochemical Profile of 4-methoxy-2-methyl-N-phenylaniline

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar intermolecular forces are more likely to be miscible.^{[2][3]} The key properties of **4-methoxy-2-methyl-N-phenylaniline** are summarized in Table 1.

The molecule possesses both non-polar (two phenyl rings, methyl group) and polar (ether and secondary amine) functionalities. The amine group can act as a hydrogen bond donor, while the methoxy group's oxygen atom can act as a hydrogen bond acceptor. This amphiphilic nature suggests a nuanced solubility profile across solvents of varying polarities.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₅ NO	^{[1][4]}
Molecular Weight	213.27 g/mol	^{[4][5]}
Melting Point	80-83 °C	^[1]
Calculated logP	3.8	^[4]
Water Solubility	16.79 mg/L at 25 °C (Predicted)	^[1]
Appearance	Solid	N/A

Table 1: Key Physicochemical Properties of **4-methoxy-2-methyl-N-phenylaniline**.

Theoretical Framework for Solubility Prediction

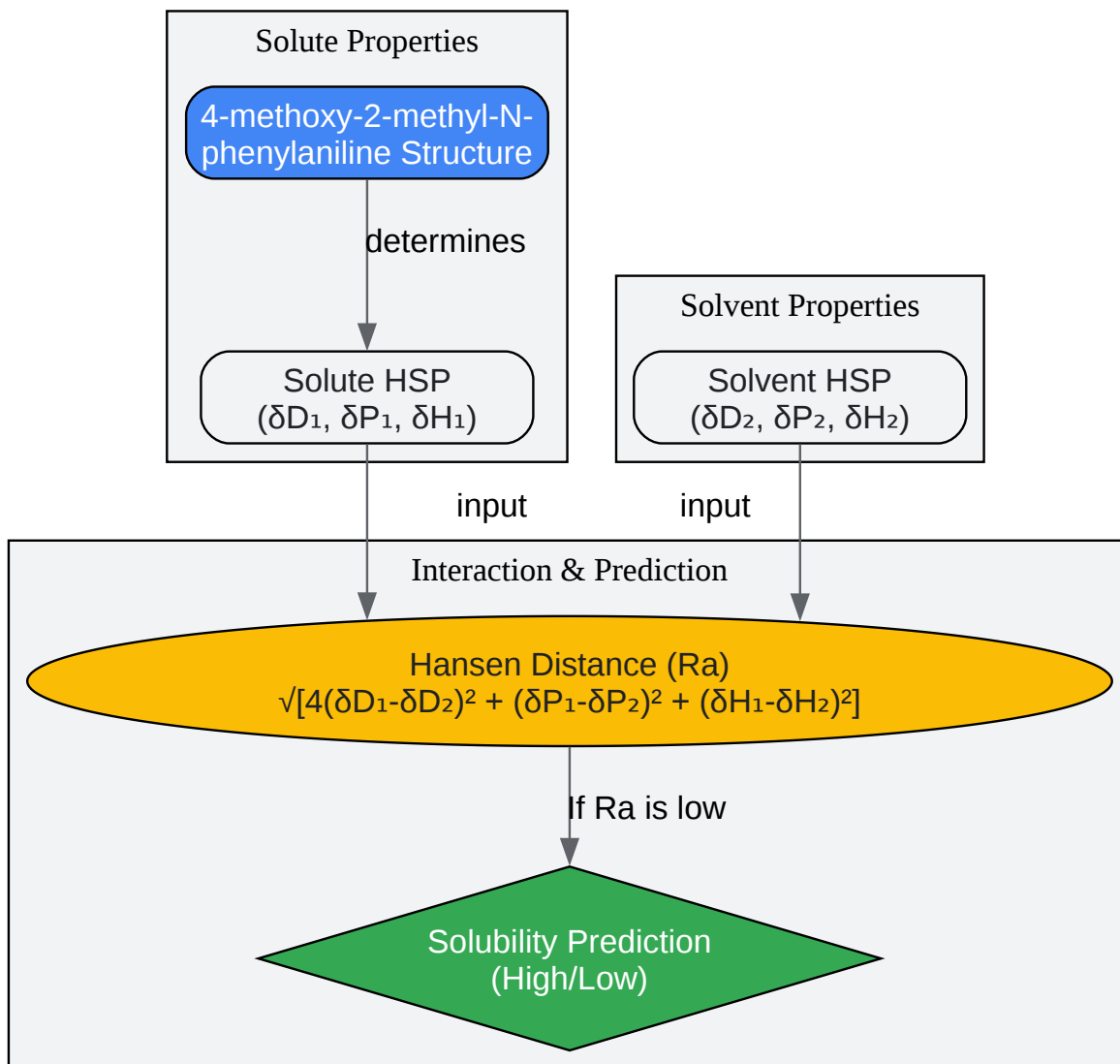
While empirical measurement is the definitive method, theoretical models provide a powerful predictive tool for solvent selection, saving significant time and resources.

Hansen Solubility Parameters (HSP)

The concept of "like dissolves like" is quantified by solubility parameters. The Hansen Solubility Parameters (HSP) model is particularly effective, deconstructing the total cohesive energy of a substance into three components.^{[6][7][8]}

- δD (Dispersion): Energy from van der Waals forces.
- δP (Polar): Energy from dipolar intermolecular forces.
- δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute and solvent) can be described by a point in 3D "Hansen space." The principle states that substances with a small distance between their Hansen parameters are likely to be miscible.^[9] While the specific HSP values for **4-methoxy-2-methyl-N-phenylaniline** are not readily published, they can be estimated using group contribution methods. Based on its structure (aniline, ether, methyl, phenyl groups), a qualitative prediction of its solubility in different solvent classes can be made (Table 2).



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Caption: Hansen Solubility Parameter (HSP) logical relationship.

Predicted Solubility Profile

Based on the principles above, we can anticipate the solubility behavior of **4-methoxy-2-methyl-N-phenylaniline**. Its significant non-polar character from the aromatic rings suggests good solubility in non-polar and moderately polar solvents. The presence of H-bonding

capability implies some affinity for protic and polar aprotic solvents, though the large hydrocarbon scaffold will limit solubility in highly polar solvents like water.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Non-Polar	Toluene, Hexane, Cyclohexane	Medium to High	The aromatic rings and methyl group favor interaction with non-polar solvents via dispersion forces.
Polar Aprotic	Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)	High	These solvents balance polarity to interact with the N-H and O-ether groups with sufficient non-polar character to solvate the hydrocarbon backbone.
Polar Protic	Methanol, Ethanol, Isopropanol	Medium	The N-H group can hydrogen bond with alcohols, but the large non-polar structure may limit high solubility.
Highly Polar	Water, Acetonitrile	Low	The molecule's large, hydrophobic surface area (logP of 3.8) outweighs the polarity of the amine and ether groups, leading to poor miscibility with highly polar solvents. [2] [4]

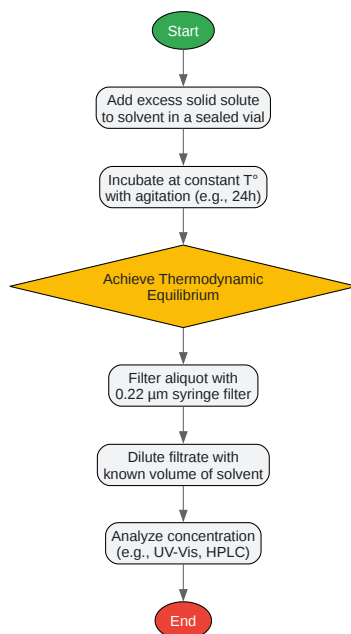
Table 2: Predicted Solubility of **4-methoxy-2-methyl-N-phenylaniline** in Common Organic Solvents.

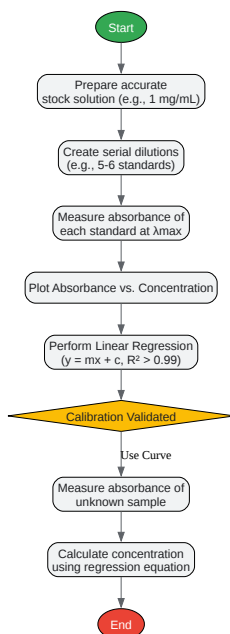
Experimental Protocol: Thermodynamic Solubility Determination

The most reliable method for determining thermodynamic solubility is the shake-flask equilibrium method.^{[10][11]} This technique ensures that the solvent is fully saturated with the solute, representing a true thermodynamic equilibrium.

Causality in Experimental Design

- **Excess Solid:** Adding an amount of solid well beyond the estimated solubility ensures that equilibrium is established with the solid phase present, which is the definition of saturation.^[10]
- **Equilibration Time:** A prolonged incubation period (e.g., 24-72 hours) is necessary to ensure the system reaches thermodynamic equilibrium. Kinetic solubility, measured over shorter periods, can often overestimate the true thermodynamic value.^[12]
- **Temperature Control:** Solubility is highly temperature-dependent. A constant temperature bath is critical for reproducibility and accuracy.
- **Phase Separation:** After equilibration, any undissolved solid must be completely removed without altering the solution's temperature or composition. Filtration through a non-adsorbing filter is the standard method.





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